molecular formula C23H22N6O3 B11603486 6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 618077-71-7

6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11603486
CAS No.: 618077-71-7
M. Wt: 430.5 g/mol
InChI Key: XUDGWBOSHHWDEN-UHFFFAOYSA-N
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Description

6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique tricyclic structure, which includes multiple functional groups such as imino, methyl, morpholine, and pyridinylmethyl groups. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, including the formation of key intermediates and the final assembly of the tricyclic structure. The synthetic route typically begins with the preparation of the pyridinylmethyl and morpholine-4-carbonyl intermediates, followed by their condensation with other reactants under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its specific tricyclic structure and combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

618077-71-7

Molecular Formula

C23H22N6O3

Molecular Weight

430.5 g/mol

IUPAC Name

6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H22N6O3/c1-15-4-3-7-28-20(15)26-21-18(23(28)31)12-17(22(30)27-8-10-32-11-9-27)19(24)29(21)14-16-5-2-6-25-13-16/h2-7,12-13,24H,8-11,14H2,1H3

InChI Key

XUDGWBOSHHWDEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)N5CCOCC5

Origin of Product

United States

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